N-[3,5-bis-(Trifluoromethyl)phenyl]-3-chlorobenzenesulfonamide
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Overview
Description
N-[3,5-bis-(Trifluoromethyl)phenyl]-3-chlorobenzenesulfonamide is a chemical compound known for its unique structural features and significant applications in various fields. The presence of trifluoromethyl groups and a sulfonamide moiety makes it a valuable compound in organic synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3,5-bis-(Trifluoromethyl)phenyl]-3-chlorobenzenesulfonamide typically involves the reaction of 3,5-bis(trifluoromethyl)aniline with 3-chlorobenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[3,5-bis-(Trifluoromethyl)phenyl]-3-chlorobenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The trifluoromethyl groups can undergo oxidation or reduction under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted sulfonamides, while oxidation and reduction can lead to different trifluoromethyl derivatives .
Scientific Research Applications
N-[3,5-bis-(Trifluoromethyl)phenyl]-3-chlorobenzenesulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[3,5-bis-(Trifluoromethyl)phenyl]-3-chlorobenzenesulfonamide involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfonamide moiety can interact with various enzymes and proteins, potentially inhibiting their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
N-[3,5-bis-(Trifluoromethyl)phenyl]thiourea: This compound shares the trifluoromethyl groups but has a thiourea moiety instead of a sulfonamide.
3,5-bis-(Trifluoromethyl)phenyl isocyanate: Similar in structure but contains an isocyanate group.
N-(3,5-bis-(Trifluoromethyl)phenyl)-2-chloroacetamide: Contains a chloroacetamide group instead of a sulfonamide.
Uniqueness
N-[3,5-bis-(Trifluoromethyl)phenyl]-3-chlorobenzenesulfonamide is unique due to the combination of trifluoromethyl groups and a sulfonamide moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H8ClF6NO2S |
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Molecular Weight |
403.7 g/mol |
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-3-chlorobenzenesulfonamide |
InChI |
InChI=1S/C14H8ClF6NO2S/c15-10-2-1-3-12(7-10)25(23,24)22-11-5-8(13(16,17)18)4-9(6-11)14(19,20)21/h1-7,22H |
InChI Key |
HZPLNDAETLKPNV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)S(=O)(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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